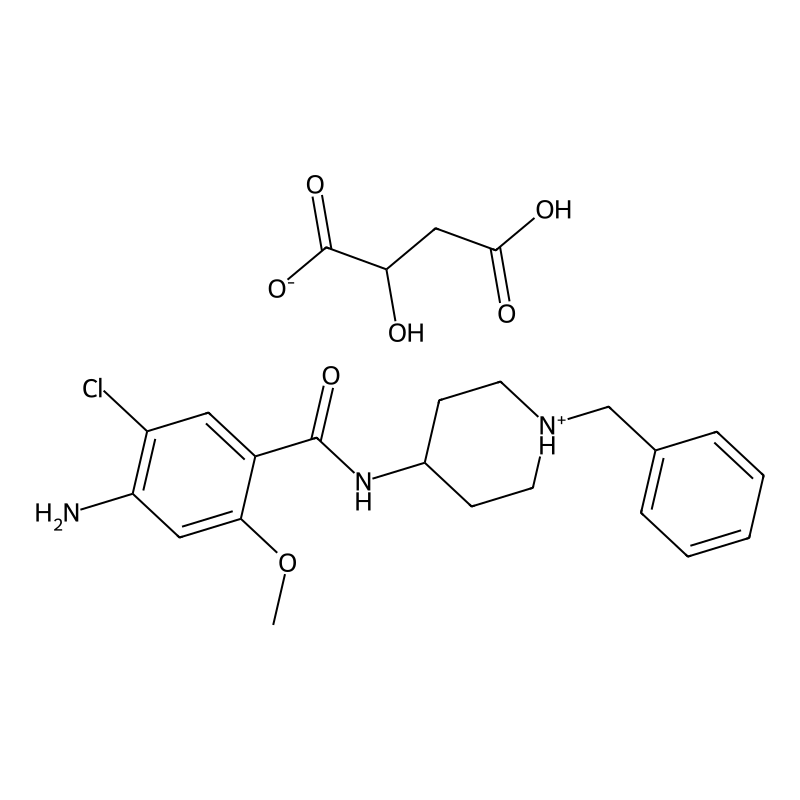Clebopride malate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Antiemetic effects:
Clebopride malate has been investigated as a potential antiemetic drug, meaning it could help prevent nausea and vomiting. Early studies in patients receiving cisplatin chemotherapy, a notorious cause of nausea, showed promising results []. However, the research also highlighted the risk of extrapyramidal side effects, limiting its further development for this specific use [].
Gastrointestinal motility disorders:
Researchers have explored clebopride malate's potential role in managing functional gastrointestinal disorders, where the gut muscles don't function properly. Studies have compared its efficacy to other medications like itopride hydrochloride in conditions like non-ulcer dyspepsia and gastroesophageal reflux disease (GERD) []. While some research suggests potential benefits, further investigation is needed to establish its role in clinical practice [].
Investigating its mechanism of action:
Beyond its potential clinical applications, clebopride malate has been used as a research tool to understand the role of dopamine receptors in the gastrointestinal system. Its ability to block D2 receptors allows researchers to study how dopamine signaling impacts gut motility and function [].
Clebopride malate is a pharmaceutical compound that acts as a dopamine antagonist, primarily used for its antiemetic and gastroprokinetic properties. It is a derivative of clebopride, which is structurally categorized as a substituted benzamide. The chemical formula of clebopride malate is with a molecular weight of approximately 477.9 g/mol . This compound is known to target dopamine D2 receptors and also exhibits agonistic effects on serotonin 5-HT4 receptors, contributing to its therapeutic effects in treating functional gastrointestinal disorders .
Clebopride malate is generally well-tolerated, but side effects like headache, diarrhea, and dry mouth can occur []. In rare cases, it may cause more serious side effects like tardive dyskinesia (involuntary movements) and neuroleptic malignant syndrome (a life-threatening condition) []. Due to its dopamine antagonistic properties, Clebopride malate can interact with other medications that affect dopamine, so it's crucial to disclose all medications to a doctor before taking it [].
Clebopride malate exhibits significant biological activity as an antiemetic and gastroprokinetic agent. It effectively alleviates symptoms associated with nausea and vomiting by blocking dopamine receptors in the central nervous system and gastrointestinal tract. This action helps to enhance gastric emptying and intestinal motility. Clinical studies have indicated that clebopride malate may have a higher potency compared to other similar drugs like metoclopramide, making it a valuable option for patients with functional gastrointestinal disorders .
The synthesis of clebopride malate typically involves several steps:
- Formation of the Benzamide Backbone: The initial step includes the synthesis of the benzamide structure, which involves coupling an appropriate amine with a substituted benzoic acid derivative.
- Piperidine Ring Formation: A piperidine ring is introduced through cyclization reactions involving suitable precursors.
- Malate Salt Formation: The final step involves neutralizing the base form of clebopride with malic acid to form clebopride malate, enhancing its solubility and stability for pharmaceutical applications .
Clebopride malate is primarily used in clinical settings for:
- Treatment of Functional Gastrointestinal Disorders: It is effective in managing symptoms such as nausea, vomiting, and gastric stasis.
- Antiemetic Therapy: The compound is utilized in both acute and chronic settings to prevent nausea related to various causes including chemotherapy and postoperative recovery .
- Gastroprokinetic Agent: It aids in promoting gastrointestinal motility, making it useful for patients with delayed gastric emptying.
Clebopride malate shares structural and functional similarities with several other compounds used for similar therapeutic purposes. Below are notable comparisons:
| Compound Name | Chemical Formula | Primary Action | Unique Features |
|---|---|---|---|
| Metoclopramide | Dopamine antagonist | Commonly used; associated with more side effects | |
| Domperidone | Dopamine antagonist | Less likely to cause extrapyramidal symptoms | |
| Levosulpiride | Dopamine antagonist | Selective for peripheral action | |
| Bromopride | Dopamine antagonist | Similar efficacy but different side effect profile |
Clebopride malate's unique combination of actions on both dopamine and serotonin receptors distinguishes it from these compounds, potentially offering enhanced therapeutic benefits while managing side effects more effectively .








